1-(2,4-Difluorophenyl)prop-2-en-1-ol
Description
1-(2,4-Difluorophenyl)prop-2-en-1-ol is a fluorinated allylic alcohol characterized by a propenol backbone substituted with a 2,4-difluorophenyl group at the 1-position. This compound is synthetically versatile, often serving as an intermediate in medicinal chemistry and organic synthesis. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable in drug design .
Synthesis:
The compound is typically synthesized via the Hosomi-Sakurai reaction, where 1-(2,4-difluorophenyl)-3-phenylprop-2-en-1-one undergoes allylation with allyltrimethylsilane in the presence of a Lewis acid catalyst. This method yields the alcohol derivative with high regioselectivity (85% yield) .
Properties
Molecular Formula |
C9H8F2O |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8F2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9,12H,1H2 |
InChI Key |
XOPGPJMLJFBGRW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=C(C=C1)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
- Fluorine substitution : The 2,4-difluorophenyl group contributes to electronic effects (e.g., electron-withdrawing) and steric hindrance, influencing reactivity and binding interactions.
- Propenol backbone: The allylic alcohol moiety enables participation in oxidation, reduction, and cyclization reactions, broadening its utility in synthetic pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Electrophilic Reactivity
- This compound : The allylic alcohol undergoes oxidation to form α,β-unsaturated ketones, critical in synthesizing heterocycles (e.g., pyrrolidines) .
- Chalcone Derivatives: Compounds like 1-(2,4-dihydroxyphenyl)prop-2-en-1-one exhibit keto-enol tautomerism, enabling metal chelation and radical scavenging .
Key Research Findings
Fluorine Impact: Fluorination at the 2,4-positions enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., dihydroxyphenyl chalcones) .
Structural-Activity Relationships (SAR) :
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